molecular formula C11H13NO5 B2404210 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one CAS No. 99856-51-6

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No. B2404210
CAS RN: 99856-51-6
M. Wt: 239.227
InChI Key: WZNDAKTYNNRHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, also known as 7-ATBF, is a synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 7-ATBF is a heterocyclic compound with a unique structure consisting of two benzene rings, one of which is substituted with an amino group, and three methoxy groups. 7-ATBF is a promising molecule due to its potential to act as a ligand for various biological targets, such as enzymes, receptors, and transporters.

Scientific Research Applications

Identification and Analysis

  • A study by Stańczuk et al. (2013) discusses the synthesis and identification of various APB (aminopropylbenzofuran) isomers, including 7-APB, through gas chromatography and liquid chromatography techniques. This research is pivotal in understanding the chemical properties and composition of these compounds (Stańczuk et al., 2013).

Chemical Structure and Medicinal Plant Research

  • Research by Li et al. (2012) isolated a compound similar to 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one from the Chinese medicinal plant Entada phaseoloides. The study provides insights into the molecular structure and potential medicinal applications of such compounds (Li et al., 2012).

Synthesis and Biological Activity

  • Kenchappa et al. (2013) synthesized a series of β-amino carbonyl compounds containing benzofuran moieties and evaluated their antimicrobial and antioxidant activities. This indicates the potential of benzofuran derivatives, like 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, in pharmaceutical applications (Kenchappa et al., 2013).

Antioxidant Activity

  • Ezzatzadeh and Hossaini (2018) conducted a study on the antioxidant activity of benzofuran derivatives, indicating the potential of compounds like 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one in combating oxidative stress (Ezzatzadeh & Hossaini, 2018).

Cytotoxic Activities

  • A study by Zhang et al. (2005) on bi-bicyclic and bi-tricyclic compounds from Dendrobium thyrsiflorum, which include benzofuran derivatives, showed significant cytotoxic activities against various cell lines. This suggests the potential use of 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one in cancer research (Zhang et al., 2005).

Anticholinesterase Activity

  • Research by Mehrabi et al. (2017) on benzylidene-benzofuran-3-ones demonstrated significant anticholinesterase activity. This highlights the potential of benzofuran derivatives in neurological research and treatment (Mehrabi et al., 2017).

properties

IUPAC Name

7-amino-4,5,6-trimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-14-8-5-4-17-11(13)6(5)7(12)9(15-2)10(8)16-3/h4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDAKTYNNRHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.